4-(Pentamethyldisilanyl)benzaldehyde

Hammett substituent constants Electronic effects Structure-activity relationships

4-(Pentamethyldisilanyl)benzaldehyde (CAS 137031-87-9, molecular formula C₁₂H₂₀OSi₂, molecular weight 236.46 g/mol) is a para-substituted benzaldehyde derivative bearing a pentamethyldisilanyl (–SiMe₂SiMe₃) group at the 4-position of the aromatic ring. This compound belongs to the class of silyl-functionalized aromatic aldehydes, which serve as versatile building blocks in organosilicon chemistry, medicinal chemistry, and materials science.

Molecular Formula C12H20OSi2
Molecular Weight 236.46 g/mol
CAS No. 137031-87-9
Cat. No. B12843985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentamethyldisilanyl)benzaldehyde
CAS137031-87-9
Molecular FormulaC12H20OSi2
Molecular Weight236.46 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3
InChIKeyNEJCUBIDSVZCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentamethyldisilanyl)benzaldehyde (CAS 137031-87-9): Physicochemical Profile and Compound Class Positioning


4-(Pentamethyldisilanyl)benzaldehyde (CAS 137031-87-9, molecular formula C₁₂H₂₀OSi₂, molecular weight 236.46 g/mol) is a para-substituted benzaldehyde derivative bearing a pentamethyldisilanyl (–SiMe₂SiMe₃) group at the 4-position of the aromatic ring . This compound belongs to the class of silyl-functionalized aromatic aldehydes, which serve as versatile building blocks in organosilicon chemistry, medicinal chemistry, and materials science. The pentamethyldisilanyl moiety introduces a direct Si–Si σ-bond conjugated to the aromatic π-system, endowing this compound with electronic and steric properties that are fundamentally distinct from its mono-silicon analogs such as 4-(trimethylsilyl)benzaldehyde (C₁₀H₁₄OSi, MW 178.3 g/mol) . Reported physicochemical parameters include a predicted density of 0.9 ± 0.1 g/cm³, a boiling point of 267.1 ± 23.0 °C at 760 mmHg, and an enthalpy of vaporization of 50.5 ± 3.0 kJ/mol .

Why 4-(Pentamethyldisilanyl)benzaldehyde Cannot Be Replaced by Mono-Silicon Benzaldehyde Analogs


The pentamethyldisilanyl group (–SiMe₂SiMe₃) is not merely a bulkier variant of the trimethylsilyl group (–SiMe₃); it introduces a second silicon atom with a direct Si–Si σ-bond that fundamentally alters the electronic communication between the substituent and the aromatic aldehyde core [1]. The Chernyshev group demonstrated that the positive inductive (+I) effect of the pentamethyldisilanyl group and the electron-acceptor effect of its pπ–dπ bond with the aromatic ring are appreciably greater than the analogous effects of the trimethylsilyl group, attributable to the presence of a pπ–dπ–d₁π bonding network in the Cₛₚ²–Si–Si fragment [1]. This is quantitatively corroborated by Hammett substituent constants derived from phenol and acetophenone model systems, where the p-Me₅Si₂ group exhibits a σ⁺ constant of −0.23 compared to 0.0 for p-Me₃Si, indicating significantly greater electron-donating capacity via conjugation [2]. These electronic differences directly impact the reactivity of the aldehyde carbonyl, the stability of cationic intermediates, and the regiochemical outcomes of nucleophilic additions—meaning that substituting 4-(trimethylsilyl)benzaldehyde or other mono-silicon analogs for 4-(pentamethyldisilanyl)benzaldehyde in a synthetic sequence will produce quantitatively and qualitatively different results.

Quantitative Differentiation Evidence for 4-(Pentamethyldisilanyl)benzaldehyde vs. Closest Analogs


Hammett σ⁺ Constants Reveal 0.23-Unit Greater Electron-Donating Capacity of Pentamethyldisilanyl vs. Trimethylsilyl

The p-pentamethyldisilanyl group (–SiMe₂SiMe₃) exhibits a σ⁺ constant of −0.23, compared to 0.0 for the p-trimethylsilyl group (–SiMe₃), as derived from carbonyl stretching frequencies of the corresponding p-substituted acetophenones [1]. This 0.23-unit difference in σ⁺ quantifies the substantially greater ability of the pentamethyldisilanyl group to stabilize electron-deficient transition states through conjugative electron donation (the –T effect). In the same study, the σ⁻ constants (reflecting inductive +I effects) were determined as +0.02 for p-Me₅Si₂ versus +0.06 for p-Me₃Si from hydroxyl proton chemical shifts of substituted phenols, confirming the pentamethyldisilanyl group also exerts a larger +I effect [1].

Hammett substituent constants Electronic effects Structure-activity relationships

~200,000-Fold Rate Acceleration in Benzylic Cation Generation: Pentamethyldisilanyl vs. Trimethylsilyl

In a direct kinetic comparison under identical conditions (97% aqueous 2,2,2-trifluoroethanol at 25 °C), the relative solvolysis rates of α-substituted benzyl bromides were determined as: α-(pentamethyldisilanyl)benzyl bromide = 1.07 × 10⁵; α-(trimethylsilyl)benzyl bromide = 0.54; and α-(t-butyldimethylsilyl)benzyl bromide = 1.0 (reference) [1]. This represents a rate enhancement factor of approximately 2.0 × 10⁵ for the pentamethyldisilanyl-substituted substrate over the trimethylsilyl analog. The energetic difference corresponds to approximately 7 kcal mol⁻¹ greater stabilization of the α-(pentamethyldisilanyl)benzyl cation transition state [1].

Solvolysis kinetics Carbocation stability β-Silicon effect

Superior Stereoselectivity: Pentamethyldisilanyllithium Delivers 63% Single-Adduct Yield vs. Multi-Product Mixtures with Trimethylsilyllithium

In a comparative study of nucleophilic silylation reagents, Me₃SiMe₂SiLi (pentamethyldisilanyllithium) reacted with cross-conjugated dienone 19 in HMPA/THF at −78 °C to afford enone 20 in 63% yield as the exclusive 1,4-addition adduct from the less hindered face [1]. In contrast, under analogous conditions, Me₃SiLi (trimethylsilyllithium) exhibited lower stereoselectivity, producing a mixture of adducts [1]. Furthermore, the Me₃SiMe₂Si– moiety with α-configuration in substrate 24 completely blocked m-chloroperbenzoic acid (m-CPBA) epoxidation from the same face, yielding β-epoxide 3 in 59% yield as a single diastereomer—a facial selectivity not achievable with the corresponding Me₃Si– substrate [1].

Stereoselective synthesis Organosilicon nucleophiles 1,4-Conjugate addition

pπ–dπ–d₁π Conjugation in Cₛₚ²–Si–Si Fragment Provides Greater Inductive and Electron-Acceptor Effects than Trimethylsilyl

Fundamental spectroscopic and theoretical studies by Chernyshev et al. established that the pentamethyldisilanyl group (CH₃)₃SiSi(CH₃)₂ exhibits both a stronger positive inductive (+I) effect and a stronger electron-acceptor effect via its pπ–dπ bond with an aromatic ring compared to the trimethylsilyl group (CH₃)₃Si [1]. This dual enhancement is attributed to the presence of a pπ–dπ–d₁π bonding interaction in the extended Cₛₚ²–Si–Si fragment, which has no counterpart in mono-silicon substituents [1]. This finding is fully consistent with the independently measured Hammett σ constants reported by Sakurai et al. [2], providing convergent evidence from two independent research groups using different methodologies.

Organosilicon electronic structure pπ–dπ bonding Substituent effects

Si–Si Bond Cleavage Regioselectivity: Arylpentamethyldisilanes Provide a Predictable Reaction Manifold Distinct from Monosilanes

A systematic study of 12 para-substituted arylpentamethyldisilanes (Ar–SiMe₂SiMe₃) demonstrated that the nucleophilic Si–Si bond cleavage under Still's conditions (MeLi/HMPA/0 °C) proceeds with kinetic control and predictable regioselectivity governed by the electronic nature of the aryl substituent [1]. This reactivity manifold is unique to disilanyl-substituted aromatics—monosilicon analogs such as aryltrimethylsilanes lack the Si–Si σ-bond and therefore cannot participate in this class of transformations. For 4-(pentamethyldisilanyl)benzaldehyde, the aldehyde functionality offers an additional reactive handle, and the Si–Si bond provides an orthogonal site for selective functionalization that is absent in 4-(trimethylsilyl)benzaldehyde [1].

Disilane cleavage Regioselectivity Organosilicon reactivity

High-Value Application Scenarios for 4-(Pentamethyldisilanyl)benzaldehyde Based on Verified Differentiation Evidence


Stereoselective Synthesis of Silyl-Functionalized Intermediates Requiring High Diastereomeric Excess

When a synthetic route demands exclusive facial selectivity in nucleophilic additions to prochiral electrophiles, 4-(pentamethyldisilanyl)benzaldehyde-derived pentamethyldisilanyllithium reagents provide a demonstrated advantage. As shown in the direct comparison by Butcher and Brown, Me₃SiMe₂SiLi delivers a single 1,4-adduct in 63% yield from a cross-conjugated dienone, whereas Me₃SiLi yields product mixtures [1]. The steric bulk of the pentamethyldisilanyl group also enables complete facial blocking in subsequent epoxidation steps (59% exclusive β-epoxide), a selectivity level not attainable with TMS [1]. Procurement of 4-(pentamethyldisilanyl)benzaldehyde is therefore warranted when stereochemical purity is a critical quality attribute of the target intermediate.

Mechanistic Probe for Carbocation Stability Studies and Physical Organic Chemistry

The ~200,000-fold solvolysis rate acceleration observed for α-(pentamethyldisilanyl)benzyl bromide relative to the trimethylsilyl analog (k_rel = 1.07 × 10⁵ vs. 0.54 in 97% aq TFE at 25 °C) [2] makes 4-(pentamethyldisilanyl)benzaldehyde an ideal precursor for generating mechanistic probes. The corresponding benzylic derivatives permit the systematic investigation of β-silicon hyperconjugation effects and the Yukawa-Tsuno linear free energy relationship (ρ = −3.71, r = 1.16) [2]. No mono-silicon benzaldehyde can provide this magnitude of cationic intermediate stabilization, making this compound uniquely suited for physical organic investigations of neighboring-group participation.

Dual-Functional Building Block for Orthogonal Si–Si and Aldehyde Reactivity in Complex Molecule Assembly

The presence of both an aldehyde group and a cleavable Si–Si σ-bond in 4-(pentamethyldisilanyl)benzaldehyde enables sequential orthogonal functionalization strategies. The aldehyde can undergo condensation, reductive amination, or Grignard addition, while the disilane moiety can participate in regioselective nucleophilic Si–Si cleavage under Still's conditions (MeLi/HMPA/0 °C), as demonstrated systematically across 12 arylpentamethyldisilanes [3]. This dual reactivity is fundamentally absent in 4-(trimethylsilyl)benzaldehyde, which lacks the Si–Si bond. The stronger electron-donating character (σ⁺ = −0.23 vs. 0.0 for TMS) [4] also modulates the electrophilicity of the aldehyde carbonyl, providing an additional dimension of control in reaction design.

Precursor for Photochemically Active Aryldisilane Materials and Surface Functionalization Agents

Arylpentamethyldisilanes are well-established substrates for photochemical transformations exhibiting four distinct reaction patterns (photo-Fries rearrangement, silene generation, β-silicon attack, and Si–Si homolysis), as first characterized by Ishikawa et al. in 1975 [5]. 4-(Pentamethyldisilanyl)benzaldehyde combines this photochemical versatility with an aldehyde anchoring group, making it a candidate precursor for photo-patternable materials, surface-immobilized photoactive layers, and light-responsive coatings. The aldehyde functionality enables covalent attachment to amine-terminated surfaces or polymers, while the disilane chromophore provides the photo-responsive element—a combination of functionalities not available from mono-silicon benzaldehydes.

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